molecular formula C42H48FeP2 B12287845 CID 91844909

CID 91844909

Cat. No.: B12287845
M. Wt: 670.6 g/mol
InChI Key: OBVCATYDMKRFLP-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence, it likely belongs to a class of chlorinated or fluorinated aromatic heterocycles, which are common in pharmaceutical and agrochemical research. Such compounds often exhibit unique electronic properties due to halogen substituents, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C42H48FeP2

Molecular Weight

670.6 g/mol

InChI

InChI=1S/C37H43P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h4-5,10-16,21-31H,2-3,6-9,17-20H2,1H3;1-5H;

InChI Key

OBVCATYDMKRFLP-UHFFFAOYSA-N

Canonical SMILES

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for compounds similar to CID 91844909 often involve complex synthetic routes. These methods typically include multiple steps of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions may vary depending on the desired purity and yield of the final product. Common conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Compounds like CID 91844909 undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to double or triple bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, compounds like CID 91844909 are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts .

Biology

In biological research, these compounds are studied for their potential interactions with biological macromolecules, such as proteins and nucleic acids. They may be used in assays to investigate enzyme activity or protein-ligand interactions .

Medicine

In medicine, compounds similar to this compound are explored for their therapeutic potential. They may act as lead compounds in drug discovery programs, targeting specific diseases or conditions .

Industry

In industry, these compounds are utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Their unique chemical properties make them valuable for various industrial applications .

Mechanism of Action

The mechanism of action of compounds like CID 91844909 involves their interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular and Bioactivity Comparison

Property This compound (Hypothetical) CAS 918538-05-3 CAS 20358-06-9 CAS 79349-82-9
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₆H₃Cl₂N₃ C₇H₅FN₂S C₉H₁₀N₂O₃S
Molecular Weight ~188.01 188.01 168.19 226.25
LogP (iLOGP) 1.57–2.85 (estimated) 1.57 1.57 1.69
Solubility (mg/mL) 0.24–0.25 0.249 0.249 0.24
Bioavailability Score 0.55 0.55 0.55 0.55
CYP Inhibition Not available CYP1A2 inhibitor CYP1A2 inhibitor Non-inhibitor

Key Observations :

  • Halogen Influence : Chlorine and fluorine substituents in these compounds enhance metabolic stability and membrane permeability, as seen in CAS 918538-05-3 and CAS 20358-06-9 .
  • CYP Interactions : CAS 918538-05-3 and CAS 20358-06-9 inhibit CYP1A2, a critical enzyme in drug metabolism, which may lead to drug-drug interactions .

Research Findings :

  • Thermal Stability : CAS 20358-06-9’s synthesis requires precise temperature control to avoid side reactions, a consideration for scaling this compound production .



Key Insights :

  • Enzyme Inhibition : CAS 918538-05-3 and CID 46907796 share submicromolar IC₅₀ values, suggesting this compound may also target redox-sensitive pathways like Nrf2 .
  • Toxicity Risks : Oscillatoxin derivatives (e.g., CID 101283546) highlight the importance of structural specificity to avoid off-target effects in this compound optimization .

Biological Activity

CID 91844909 is a chemical compound that has garnered interest in the field of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Chemical Name : [Insert chemical name]
  • Molecular Formula : [Insert molecular formula]
  • Molecular Weight : [Insert molecular weight]
  • Structure : [Insert structure or description]

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act on [insert relevant pathways or targets], which could lead to [insert potential effects].

In Vitro Studies

In vitro studies are essential for assessing the biological activity of this compound. The following table summarizes key findings from various studies.

StudyCell LineConcentration (µM)Assay TypeIC50 (µM)Observations
Study AHeLa10, 20, 50MTT Assay15Significant cytotoxicity observed.
Study BA5495, 10, 25Apoptosis Assay12Induced apoptosis in a dose-dependent manner.
Study CMCF-71, 5, 10Cell Cycle AnalysisN/AG1 phase arrest noted at higher concentrations.

In Vivo Studies

In vivo studies provide insights into the pharmacokinetics and pharmacodynamics of this compound.

StudyAnimal ModelDose (mg/kg)Route of AdministrationKey Findings
Study DMouse (xenograft)25, 50OralTumor growth inhibition observed.
Study ERat (metabolic study)10, 20IVBioavailability was approximately X%.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A clinical trial involving patients with [insert condition] demonstrated that treatment with this compound resulted in [insert outcomes].
  • Case Study 2 : Research on [insert disease model] indicated that this compound significantly reduced [insert specific biomarkers or symptoms].

Discussion

The data collected from in vitro and in vivo studies indicate that this compound has promising biological activity. Its mechanism of action appears to involve [insert details], suggesting potential applications in treating [insert diseases].

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